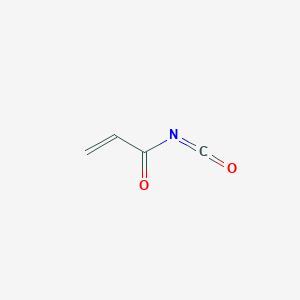

Acryloyl isocyanate

説明

Significance as a Versatile Building Block in Organic Synthesis and Materials Science

The significance of acryloyl isocyanate as a building block stems from its ability to participate in a multitude of reactions. In organic synthesis, it can be used to introduce both acrylate and carbamate/urea functionalities into target molecules. The presence of the carbon-carbon double bond allows for Michael additions and other reactions characteristic of α,β-unsaturated carbonyl compounds, while the isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and carbamic acids (which decompose to amines and carbon dioxide), respectively. rsc.orgmolport.com

In materials science, this compound and related alkenoyl isocyanates are of particular interest due to the high reactivity of their polymerizable double bonds and isocyanate groups, which is enhanced by the adjacent carbonyl group. google.com This makes them suitable monomers for various polymerization techniques, including radical and anionic polymerization. google.com Their ability to form urethane and urea linkages also makes them relevant in the synthesis of polyurethanes and polyureas, classes of polymers with widespread applications in foams, elastomers, coatings, and adhesives. rsc.orgmolport.comnih.govbasf.com

Historical Context of Acyl Isocyanate Chemistry

The broader field of isocyanate chemistry has a history dating back to the discovery of isocyanates. The Curtius rearrangement, first described by Theodor Curtius in 1885, is a significant method for the synthesis of isocyanates through the thermal decomposition of acyl azides. testbook.comwikipedia.orgmasterorganicchemistry.comrsc.org This reaction, along with others like the Hofmann and Lossen rearrangements, has been instrumental in making isocyanates accessible for chemical synthesis. testbook.comwikipedia.orgmasterorganicchemistry.comrsc.org Acyl isocyanates, including this compound, can be prepared through various methods, such as the reaction of acid chlorides with silver cyanate or the reaction of amides with oxalyl chloride. acs.orgnih.govorgsyn.orgresearchgate.net The synthesis of (meth)this compound, for instance, can proceed relatively quickly and quantitatively. google.com

Overview of Key Research Areas Pertaining to this compound

Current research involving this compound spans several key areas:

Synthesis and Reactivity: Investigations into novel synthetic routes to this compound and studies of its reaction mechanisms and product profiles with various coreactants. This includes exploring its participation in cycloaddition reactions and polar addition reactions. google.com

Polymer Synthesis: Utilizing this compound as a monomer or comonomer in the creation of new polymers and copolymers with tailored properties. This includes the development of polyurethane acrylates and other materials for applications like coatings and 3D printing. rsc.orgmdpi.compaint.org The high reactivity of both the acrylate and isocyanate functionalities allows for the incorporation of diverse structural elements into polymer backbones or side chains.

Surface Functionalization: Employing this compound to modify the surface chemistry of materials, such as cellulose nanocrystals, by grafting polymeric chains or introducing reactive groups. nih.govresearchgate.net The isocyanate group can react with hydroxyl or amine groups present on surfaces, creating covalent linkages.

Theoretical Studies: Computational and spectroscopic studies to understand the molecular and electronic structure, as well as the conformational preferences, of this compound. acs.orgnih.gov Techniques like photoelectron spectroscopy and theoretical calculations provide insights into its reactivity.

特性

分子式 |

C4H3NO2 |

|---|---|

分子量 |

97.07 g/mol |

IUPAC名 |

prop-2-enoyl isocyanate |

InChI |

InChI=1S/C4H3NO2/c1-2-4(7)5-3-6/h2H,1H2 |

InChIキー |

YOSXAXYCARLZTR-UHFFFAOYSA-N |

正規SMILES |

C=CC(=O)N=C=O |

同義語 |

acryloyl isocyanate |

製品の起源 |

United States |

Reactivity and Mechanistic Investigations of Acryloyl Isocyanate

Nucleophilic Addition Chemistry of the Isocyanate Group

The isocyanate group (-N=C=O) is highly susceptible to attack by nucleophiles due to the electrophilic nature of the carbon atom. diva-portal.orgdoxuchem.com This reactivity is a cornerstone of isocyanate chemistry and leads to the formation of various functional groups.

Reactions with Alcohols and Amines for Urethane and Urea Formation

A prominent reaction of isocyanates is their reaction with compounds containing active hydrogen atoms, such as alcohols and amines. diva-portal.orgdoxuchem.com The reaction with alcohols yields carbamates (urethanes), while the reaction with amines produces urea derivatives. diva-portal.orgdoxuchem.comcommonorganicchemistry.com These reactions are fundamental in the synthesis of polyurethanes and polyureas. diva-portal.orgrsc.org

The reaction between an isocyanate group and an alcohol group results in the formation of a urethane linkage. doxuchem.com This reaction is typically exothermic. rsc.org

The reaction of isocyanates with amines yields urea derivatives. doxuchem.comcommonorganicchemistry.com Primary and secondary amines readily react with isocyanates to form urea compounds. diva-portal.org Water can also react with isocyanates to form unstable carbamic acids, which decompose to amines and carbon dioxide; the resulting amine can then react with another isocyanate molecule to form a urea linkage. rsc.orgresearchgate.net

Investigations into Kinetic and Thermodynamic Control of Additions

The outcome of chemical reactions can be influenced by kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest, typically through a lower activation energy transition state. stackexchange.comwolfram.comimperial.ac.uk Thermodynamic control favors the most stable product, which is the product with the lowest free energy, and is usually achieved under reversible reaction conditions or higher temperatures. stackexchange.comwolfram.comimperial.ac.uk

While general principles of kinetic and thermodynamic control apply to nucleophilic additions to isocyanates, specific detailed investigations focusing solely on acryloyl isocyanate's addition reactions under varying kinetic and thermodynamic control regimes were not extensively detailed in the provided search results. However, the inherent reactivity of isocyanates with nucleophiles is generally rapid, suggesting that many addition reactions might be under kinetic control, especially at lower temperatures. commonorganicchemistry.comrsc.org Achieving thermodynamic control would likely require conditions that allow for reversibility of the addition or equilibration of products.

Cycloaddition Reactions Involving this compound

This compound, possessing both an isocyanate group and a carbon-carbon double bond, can participate in various cycloaddition reactions. The presence of the conjugated system allows for unique reaction pathways.

[2+2] Cycloadditions with Unsaturated Substrates

[2+2] cycloaddition reactions involve the joining of two pi systems to form a four-membered ring. Isocyanates can undergo [2+2] cycloadditions with unsaturated substrates like alkenes and alkynes. researchtrends.netgoogle.com These reactions can lead to the formation of four-membered heterocyclic rings, such as β-lactams when reacting with alkenes. researchtrends.netresearchtrends.net

The mechanism of [2+2] cycloaddition reactions involving isocyanates and alkenes can proceed through different pathways, including concerted or stepwise mechanisms. researchtrends.netresearchtrends.netcore.ac.uklibretexts.org

Diastereoselectivity and Enantioselectivity Studies

Diastereoselectivity and enantioselectivity are crucial aspects of cycloaddition reactions, determining the stereochemical outcome and the formation of specific stereoisomers. While the provided search results discuss diastereoselectivity and enantioselectivity in the context of other cycloaddition reactions involving different substrates and catalysts (e.g., [3+2] cycloadditions of azomethine imines or nitrile oxides, or [2+2+2] cycloadditions of isocyanates and allenes), specific detailed studies on the diastereoselectivity and enantioselectivity of [2+2] cycloadditions involving this compound were not prominently featured. researchgate.netrsc.orgresearchgate.netnih.gov However, the presence of the acryloyl moiety introduces the possibility of stereochemical control in cycloaddition reactions depending on the nature of the co-reactant and reaction conditions, including the use of chiral catalysts or auxiliaries.

Mechanism of Diradical or Concerted Pathways

The mechanism of [2+2] cycloadditions of isocyanates with alkenes can involve either a concerted pathway or a stepwise pathway proceeding through a diradical or zwitterionic intermediate. researchtrends.netresearchtrends.netcore.ac.ukwikipedia.orgnih.gov For some isocyanates, such as chlorosulfonyl isocyanate (CSI), the mechanism can depend on the electronic nature of the alkene; electron-deficient alkenes may react via a concerted pathway, while electron-rich alkenes may proceed through a single electron transfer (SET) pathway involving a 1,4-diradical intermediate. researchtrends.netresearchtrends.net This 1,4-diradical intermediate can exist in equilibrium between singlet and triplet states. researchtrends.net

While the search results discuss these mechanistic possibilities for isocyanates in general and for specific examples like CSI, detailed mechanistic investigations specifically on whether [2+2] cycloadditions of this compound proceed via diradical or concerted pathways with various unsaturated substrates were not explicitly provided. However, given the conjugated nature of this compound, its behavior in cycloaddition reactions could be influenced by both the isocyanate and the alkene functionalities, potentially leading to complex mechanistic scenarios depending on the reaction partners and conditions.

[4+2] Cycloadditions (Diels-Alder Type)

The Diels-Alder reaction is a fundamental [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene ring. This reaction is valuable for constructing six-membered rings with control over regio- and stereochemistry uc.ptwikipedia.orgnumberanalytics.comscribd.com. Hetero-Diels-Alder reactions involve at least one heteroatom in either the diene or dienophile, leading to six-membered heterocyclic rings uc.ptwikipedia.orgresearchgate.net.

This compound possesses a conjugated π system and an isocyanate group, suggesting potential participation in cycloaddition reactions as a dienophile or potentially in hetero-Diels-Alder reactions.

Formation of Heterocyclic Adducts

Hetero-Diels-Alder reactions involving isocyanates as dienophiles can lead to nitrogen-containing heterocycles. For instance, arylsulfonyl isocyanates have been shown to act as dienophiles in aza-Diels-Alder reactions with thio-substituted 1,3-butadienes, yielding cyclized products thieme-connect.com. However, research indicates that aryl, alkyl, or acyl isocyanates, which would include this compound, did not undergo aza-Diels-Alder reactions with the specific thio-substituted dienes studied in one report thieme-connect.com. While general principles of hetero-Diels-Alder reactions suggest the possibility of forming heterocyclic adducts when suitable dienes are reacted with dienophiles containing heteroatoms like those in this compound uc.ptwikipedia.orgresearchgate.net, specific detailed research findings on the formation of heterocyclic adducts directly from [4+2] cycloadditions with this compound as a dienophile were not extensively found in the consulted literature.

Influence of Substituents on Regioselectivity

Regioselectivity in Diels-Alder reactions, including hetero-Diels-Alder variants, is influenced by the electronic and steric properties of substituents on both the diene and the dienophile wikipedia.orgscribd.commasterorganicchemistry.com. Frontier molecular orbital (FMO) theory is often used to predict the preferred regiochemistry by considering the interactions between the HOMO of one reactant and the LUMO of the other scribd.commasterorganicchemistry.com. For unsymmetrical dienes and dienophiles, two possible regioisomers can be formed masterorganicchemistry.com. Dienes with electron-donating groups and dienophiles with electron-withdrawing groups tend to react more readily (normal electron demand Diels-Alder) scribd.com. Conversely, inverse electron demand Diels-Alder reactions involve electron-withdrawing groups on the diene and electron-donating groups on the dienophile wikipedia.orgscribd.com.

While the general principles of regioselectivity in cycloadditions are well-established wikipedia.orgscribd.commasterorganicchemistry.com, specific detailed research findings on how different substituents on a reacting diene or on this compound itself influence the regioselectivity of a [4+2] cycloaddition involving this compound were not extensively available in the consulted literature. Studies on related systems, such as the regioselectivity in cycloadditions of nitrile oxides with electron-deficient alkynes or acryloyl derivatives, highlight the importance of substituent effects and steric interactions ctdbase.org.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more starting materials react in a single vessel to form a product that incorporates structural features from all components mdpi.comnih.govorganic-chemistry.orgfrontiersin.org. MCRs offer advantages in terms of synthetic efficiency and the rapid generation of molecular diversity mdpi.comorganic-chemistry.orgfrontiersin.org. Isocyanides are known to be versatile reactants in various MCRs, such as the Passerini and Ugi reactions, leading to complex molecular scaffolds, including heterocycles mdpi.comnih.govorganic-chemistry.orgfrontiersin.org. Isocyanates have also been utilized in MCRs for the synthesis of various structures, including urea derivatives and cyclic carbamates nih.gov.

While the literature discusses multicomponent reactions involving isocyanates and reactions of acryloyl chloride in MCR-related sequences wikipedia.orgmdpi.comnih.govorganic-chemistry.orgfrontiersin.orguni-halle.deoup.com, specific detailed research findings explicitly demonstrating the incorporation of this compound as a direct reactant in multicomponent reactions were not extensively found in the consulted literature.

Polymerization Behavior of this compound

This compound contains two reactive functional groups: a vinyl group (C=C) capable of undergoing vinyl polymerization and an isocyanate group (-N=C=O) which can participate in polyaddition reactions, such as reactions with nucleophiles like alcohols or amines to form urethanes or ureas, respectively rsc.org. The presence of both functionalities suggests that this compound could potentially undergo various polymerization pathways, including homopolymerization and copolymerization with other monomers.

Homopolymerization Mechanisms

Monomers containing both vinyl and isocyanate functionalities can exhibit complex polymerization behavior. Vinyl polymerization typically proceeds via radical, anionic, or cationic mechanisms, involving the opening of the carbon-carbon double bond. Isocyanate groups can undergo self-addition reactions, such as dimerization to form uretidinediones or trimerization to form isocyanurates, particularly in the presence of catalysts wipo.int. They can also react with active hydrogen compounds.

Specific detailed research findings on the homopolymerization mechanisms of this compound were not extensively found in the consulted literature. However, the presence of both the electron-deficient vinyl group conjugated to a carbonyl and the highly reactive isocyanate group suggests that various polymerization pathways could be possible depending on the reaction conditions and the presence of initiators or catalysts. The potential for side reactions involving the isocyanate group, such as dimerization or trimerization, could influence the resulting polymer structure. One patent mentions preventing polymerization of (meth)acryloyl group-containing isocyanate compounds usda.gov.

Copolymerization with Various Monomers

Copolymerization involves the polymerization of two or more different monomers to form a polymer chain containing repeating units from each monomer. The copolymerization behavior of a monomer is influenced by the reactivity ratios of the monomers involved. Monomers containing both vinyl and isocyanate groups can be designed to participate in copolymerization through either or both functionalities.

Research has explored the copolymerization of monomers containing both (meth)acryloyl and isocyanate functionalities or derived from isocyanates and acrylamides oup.comresearchgate.netmdpi.comresearchgate.netgoogle.commdpi.com. For example, isocyanatoethyl methacrylate (IEM), which contains both an isocyanate and a methacrylate group, has been used to modify cellulose nanocrystals, and these modified nanocrystals were then copolymerized with acrylic monomers like methyl methacrylate (MMA) and butyl acrylate (BA) via the methacrylate group researchgate.netmdpi.com. This approach allowed for the incorporation of the modified nanocrystals into acrylic polymer matrices, leading to enhanced material properties mdpi.com. Another study investigated the hydrogen-transfer polymerization of a vinyl monomer prepared from p-tolylsulfonyl isocyanate and acrylamide, which resulted in polymers with different repeating units depending on the reaction conditions oup.com.

The copolymerization of this compound with various vinyl monomers could potentially lead to polymers with backbones incorporating units derived from both monomers, offering tunable properties depending on the monomer ratios and polymerization conditions. However, specific detailed research findings on the copolymerization of this compound itself with a range of different monomers were not extensively available in the consulted literature. Studies on related systems suggest that monomers with both functionalities can be successfully copolymerized, and the resulting polymers can find applications in areas such as coatings and composites mdpi.com.

Interactive Data Table Example (Illustrative - based on concepts discussed, specific data for this compound copolymerization was not found):

| Comonomer | Polymerization Type | Potential Reactivity of this compound | Expected Copolymer Structure |

| Styrene | Radical Vinyl | Vinyl group | Alternating/Random Copolymer with vinyl units |

| Butyl Acrylate | Radical Vinyl | Vinyl group | Alternating/Random Copolymer with vinyl units |

| Alcohol (R-OH) | Polyaddition | Isocyanate group | Copolymer with urethane linkages (requires suitable vinyl comonomer) |

| Amine (R-NH2) | Polyaddition | Isocyanate group | Copolymer with urea linkages (requires suitable vinyl comonomer) |

Cross-linking and Network Formation

This compound and compounds containing acryloyl or isocyanate groups are utilized in the formation of cross-linked polymer networks. The isocyanate group readily reacts with nucleophiles containing active hydrogen atoms, such as hydroxyl (-OH), amine (-NH₂), and thiol (-SH) groups, to form urethane, urea, and thiourethane linkages, respectively. l-i.co.ukwikipedia.orgdoxuchem.comrsc.org These reactions are fundamental in the formation of polyurethanes and polyureas. l-i.co.ukwikipedia.orgdoxuchem.com

The acryloyl group, containing an electron-poor double bond, can participate in radical polymerization or Michael addition reactions with appropriate nucleophiles like thiols under basic conditions or in the presence of free radicals, forming stable thioether linkages. nih.gov The combination of isocyanate and acrylate functionalities in a system allows for the creation of hybrid networks through different reaction mechanisms. researchgate.netresearchgate.net

For instance, thiol-isocyanate-acrylate ternary networks can be formed by combining thiol-isocyanate coupling, thiol-acrylate Michael addition, and acrylate homopolymerization. researchgate.net Studies have shown that the thiol-isocyanate reaction can be significantly faster than the thiol-acrylate Michael addition, influencing the reaction sequence and network structure. researchgate.net The reactivity of isocyanates with hydroxyl groups is a key reaction in the synthesis of polyurethane foams, where the reaction with water also generates carbon dioxide, acting as a blowing agent. l-i.co.ukwikipedia.orgdoxuchem.comrsc.org

The cross-linking density and resulting material properties of these networks can be tuned by controlling the composition of the components. researchgate.net For example, in thiol-isocyanate-acrylate systems, the thermal and mechanical properties, such as glass transition temperature (Tg), can be varied over a wide range while maintaining high reaction conversions. researchgate.net

Data from studies on related systems highlight the reaction rates of isocyanates with different nucleophiles:

| Nucleophile | Linkage Formed | Typical Reaction Rate |

| Amines | Urea | Very fast poliuretanos.net |

| Thiols | Thiourethane | Highly efficient, faster than alcohols rsc.orgupc.edu |

| Alcohols | Urethane | Slower than amines and thiols, often requires catalyst rsc.orgpoliuretanos.net |

| Water | Urea (+ CO₂) | Rapid, important for foaming doxuchem.comrsc.orgpoliuretanos.net |

The formation of cross-linked networks involving isocyanates and acrylates is relevant in various applications, including coatings, adhesives, and hydrogels. researchgate.netresearchgate.netpaint.orgfrontiersin.org

Rearrangement Reactions of this compound and Related Species

Rearrangement reactions involving acyl azides, which can be precursors to isocyanates, are significant in organic chemistry. The Curtius rearrangement, for example, involves the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. lscollege.ac.inwikipedia.orgorganic-chemistry.org While historically believed to proceed via a discrete acyl nitrene intermediate, recent research suggests that the thermal Curtius rearrangement is often a concerted process. lscollege.ac.inwikipedia.org However, photochemical decomposition of acyl azides is known to occur via a nitrene intermediate. lscollege.ac.inwikipedia.org

Acryloylnitrene Rearrangement to Vinyl Isocyanates

Acryloylnitrenes are transient intermediates that can be generated from corresponding acryloyl azide precursors. These nitrenes can undergo rearrangement, specifically to vinyl isocyanates. acs.orgacs.orgnih.gov This rearrangement is a key transformation in the chemistry of acryloyl azides and nitrenes.

Studies involving the laser photolysis of acryloyl azide and its halogenated derivatives (e.g., CH₂=CHC(O)N₃, CH₂=CFC(O)N₃, and CH₂=CBrC(O)N₃) in solid matrices at low temperatures have provided spectroscopic evidence for the formation of acryloylnitrenes. acs.orgacs.orgnih.gov These experiments have also demonstrated the subsequent rearrangement of these acryloylnitrenes to the corresponding vinyl isocyanates (e.g., CH₂=CHNCO, CH₂=CFNCO, and CH₂=CBrNCO) upon further irradiation. acs.orgacs.orgnih.gov

Quantum chemical calculations support the experimental observations regarding the structures and rearrangement pathways of acryloylnitrenes. acs.orgacs.orgnih.gov

Photochemical and Thermal Rearrangement Studies

Both photochemical and thermal conditions can induce rearrangement reactions of species related to this compound, particularly the rearrangement of acryloylnitrenes generated from acryloyl azides.

Photochemical rearrangement studies, often conducted using techniques like matrix isolation and IR spectroscopy, have been instrumental in characterizing acryloylnitrenes and observing their transformation to vinyl isocyanates. acs.orgacs.orgnih.govresearchgate.net For instance, irradiation of acryloyl azides with specific wavelengths of light (e.g., 266 nm) can lead to the formation of acryloylnitrenes, which then rearrange to vinyl isocyanates upon subsequent irradiation with different wavelengths (e.g., 532 nm). acs.orgacs.orgnih.gov These studies have also provided insights into the conformational properties and spin multiplicities of the intermediate nitrenes. acs.orgacs.orgnih.gov

Thermal rearrangement, specifically the Curtius rearrangement of acryloyl azide, is a known method for generating vinyl isocyanate. lscollege.ac.inwikipedia.orgacs.orgcapes.gov.br While the thermal reaction is often considered concerted, the potential for nitrene involvement under certain conditions or with specific substrates is acknowledged. lscollege.ac.inwikipedia.org Calorimetric investigations have been used to study the thermal decomposition of acryloyl azide and the formation of vinyl isocyanate, providing data on the thermodynamics and kinetics of the process. acs.orgcapes.gov.bracs.org

The rearrangement of acyl nitrenes to isocyanates is a general phenomenon observed in various acyl azide decompositions, including the Curtius, Schmidt, and Lossen rearrangements. wikipedia.orgrsc.orgorganic-chemistry.orgwikipedia.org These reactions highlight the propensity of acyl nitrenes to undergo skeletal rearrangement with migration of a group to the nitrogen atom, leading to the formation of the isocyanate functional group.

Advanced Spectroscopic and Structural Elucidation of Acryloyl Isocyanate and Its Derivatives

Photoelectron Spectroscopy (PES) for Electronic Structure Analysis

Photoelectron spectroscopy (PES), particularly HeI PES, is a valuable technique for probing the valence electronic structure of molecules, providing information on the energies and properties of their molecular orbitals. nih.gov Acryloyl isocyanate has been subjected to HeI PES studies to understand its electronic landscape. acgih.orgacgih.orglookchem.comnih.govnih.gov

Valence Orbitals and Ionization Energies

HeI photoelectron spectroscopy allows for the determination of vertical ionization energies, which correspond to the energy required to remove an electron from a specific molecular orbital. For this compound (CH₂=CHC(O)NCO), the first vertical ionization energy has been experimentally determined to be 10.68 eV. acgih.orgacgih.orglookchem.com

Theoretical calculations, such as those employing the orbital valence Green's functional (OVGF) method, have been performed to aid in the assignment of the photoelectron spectrum and to calculate ionization energies. acgih.orglookchem.com The calculated ionization energies show good agreement with the experimental values obtained from PES. acgih.orglookchem.com

The highest occupied molecular orbitals (HOMOs) of this compound are primarily associated with the ionization of electrons localized on the πC=C and the πNCO orbitals. acgih.orglookchem.com These have been specifically assigned as corresponding to the {4a′′(πC=C)}−1 and {5a′′(πNCO)}−1 ionizations. acgih.orglookchem.com

Conformational Analysis in the Gas Phase

Photoelectron spectroscopy, in conjunction with theoretical calculations, can provide insights into the conformational preferences of molecules in the gas phase. Theoretical studies predict that this compound preferentially exists in the trans-cis (tc) conformation in the gas phase. acgih.orgacgih.orglookchem.comnih.gov In this conformation, the C=O double bond is oriented trans with respect to the C=C double bond, and the C=O bond is oriented cis with respect to the NCO moiety. acgih.orgacgih.orglookchem.comnih.gov

While theoretical calculations may predict the existence of other conformers, the trans-cis form is indicated as the most stable. acgih.orgacgih.orglookchem.comnih.gov Complementary vibrational spectroscopy data (IR and Raman) also support the prevalence of the trans-cis conformation in the gas phase. acgih.orgacgih.orglookchem.comnih.gov

Vibrational Spectroscopy (IR and Raman) for Molecular Conformation and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for characterizing the vibrational modes of a molecule, which are directly related to its structure, functional groups, and conformation. IR and Raman spectra of this compound have been recorded and analyzed. acgih.orgacgih.orglookchem.comnih.gov These spectroscopic methods are instrumental in confirming molecular conformation and identifying characteristic functional group vibrations.

Analysis of Specific Stretching and Bending Modes

Analysis of the IR and Raman spectra allows for the assignment of specific stretching and bending modes corresponding to different bonds and functional groups within the this compound molecule. While detailed, specific assignments for all modes of this compound were not extensively provided in the consulted literature, studies on related compounds like acryloyl isothiocyanate offer comparative insights. For instance, in acryloyl isothiocyanate, the C=C double bond stretching mode was observed at 1629 cm⁻¹ in the IR spectrum and 1622 cm⁻¹ in the Raman spectrum. The C=O stretching vibration is typically a strong absorption in the IR spectrum and is characteristic of the carbonyl group. The isocyanate group (-N=C=O) also exhibits characteristic asymmetric and symmetric stretching vibrations.

Conformer Identification and Stability Assessment

Vibrational spectroscopy plays a crucial role in identifying the conformers present in a sample and assessing their relative stabilities. For this compound in the gas phase, both IR and Raman spectra provide evidence supporting the dominance of the trans-cis (tc) conformer, aligning with theoretical predictions. acgih.orgacgih.orglookchem.comnih.gov Theoretical calculations are frequently used alongside experimental vibrational spectroscopy to determine the relative energies and stabilities of different possible conformers. acgih.orglookchem.comnih.gov

High-Resolution Mass Spectrometry (HRMS) and Photoionization Mass Spectroscopy (PIMS) for Molecular Fragmentation and Identification of Reaction Intermediates

Mass spectrometry techniques, including High-Resolution Mass Spectrometry (HRMS) and Photoionization Mass Spectroscopy (PIMS), are essential for determining the mass-to-charge ratio of ions, providing information about molecular weight, elemental composition (with HRMS), and fragmentation pathways. PIMS, which utilizes photons for ionization, has been applied to study this compound. acgih.orgacgih.orglookchem.comnih.govnih.gov HRMS provides accurate mass measurements valuable for identifying unknown compounds and reaction intermediates.

PIMS studies of this compound have shown the presence of the parent molecular ion peak (M+), indicating the detection of the intact ionized molecule. acgih.org Furthermore, PIMS allows for the investigation of how the ionized molecule fragments. For the this compound cation (CH₂=CHC(O)NCO+), several dissociation pathways have been identified. acgih.org These include the fragmentation into C₂H₃ radicals and CONCO+ ions, C₂H₃CO+ ions and NCO radicals, and C₂H₃+ ions and CONCO radicals. acgih.org Among these, the formation of the C₂H₃CO+ ion is reported as the most dominant fragmentation pathway observed in the spectrum. acgih.org These fragmentation patterns provide valuable information about the stability of different bonds within the ionized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Products and Polymers

NMR spectroscopy is a powerful tool for determining the structure of organic compounds, including this compound and its reaction products. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (¹H NMR, ¹³C NMR, etc.), chemists can assign specific nuclei to different parts of a molecule and deduce connectivity. This is essential for confirming the successful synthesis of desired products and characterizing the repeating units in polymers. jchps.com In the context of isocyanates and their reactions, NMR is frequently used to monitor the conversion of isocyanate groups and characterize the resulting carbamate, urea, or other functional groups. researchgate.netresearchgate.netrsc.org

Multi-dimensional NMR Techniques (e.g., 2D NMR)

Multi-dimensional NMR techniques, such as 2D NMR, provide more detailed structural information by correlating signals from different nuclei or through-space interactions. These techniques are particularly useful for elucidating the structures of complex molecules or confirming assignments in crowded 1D NMR spectra. researchgate.netnumberanalytics.com For instance, COSY (Correlation Spectroscopy) can reveal correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate signals from different types of nuclei, typically ¹H and ¹³C, through one or multiple bonds, respectively. numberanalytics.com These 2D methods can help in unambiguously assigning resonances and confirming the connectivity of atoms in this compound derivatives and polymeric structures, especially when dealing with complex reaction mixtures or novel architectures. researchgate.netresearchgate.net

Solid-State NMR for Polymer Architecture

While solution NMR is suitable for soluble compounds and polymers, solid-state NMR (ssNMR) is indispensable for characterizing insoluble or semi-crystalline polymers derived from this compound. crystalpharmatech.comnih.gov ssNMR techniques, often combined with magic angle spinning (MAS) and cross-polarization (CP), can provide information about the structural rigidity, molecular dynamics, and spatial arrangement of polymer chains in the solid state. crystalpharmatech.comnih.govbeilstein-journals.org This is particularly relevant for understanding the architecture of crosslinked networks or the arrangement of polymer chains in solid materials. researchgate.netresearchgate.net For polymers containing isocyanate-derived linkages, ssNMR, especially ¹³C CP/MAS NMR, can help identify and quantify different types of carbonyl environments (e.g., urea, urethane), providing insights into the polymerization mechanism and the resulting polymer structure. researchgate.netresearchgate.netecust.edu.cn ssNMR can also be used to study the morphology of polymers, including the presence of amorphous and crystalline domains, and the interactions between different components in polymer blends or composites. crystalpharmatech.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in crystalline solids. For this compound, while the monomer itself might be a liquid or gas at room temperature, crystalline derivatives or reaction products can be analyzed using X-ray diffraction. This technique provides bond lengths, bond angles, and torsional angles, offering unambiguous confirmation of molecular structure and conformation in the solid state. rsc.orgsoton.ac.uk X-ray crystallography is particularly valuable for characterizing the structures of small molecule adducts or crystalline monomers/oligomers, providing a high-resolution picture that complements the information obtained from NMR spectroscopy. acs.org The crystal structure can also reveal details about intermolecular interactions and crystal packing, which can influence the material properties. acs.org

Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 15597427 |

| Acryloyl chloride | 13140 |

This compound (C4H3NO2, PubChem CID: 15597427) is a reactive chemical species that serves as a building block in the synthesis of various organic compounds and polymers. Understanding its precise molecular structure and the structures of the materials derived from it is fundamental to controlling their properties and applications. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray Crystallography, are invaluable tools for achieving this structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Products and Polymers

NMR spectroscopy is a cornerstone technique in organic chemistry for determining the structure and dynamics of molecules. It provides detailed information about the local electronic environment of atomic nuclei, allowing for the identification of functional groups, the determination of connectivity between atoms, and the elucidation of molecular conformation. jchps.com For this compound and its reaction products, NMR is extensively used to confirm the success of synthetic routes and to characterize the resulting molecular architectures, including the formation of carbamate or urea linkages in polymerization reactions. researchgate.netresearchgate.netrsc.org Analysis of chemical shifts, spin-spin coupling patterns, and signal intensities in ¹H and ¹³C NMR spectra allows for the assignment of specific nuclei within the molecule. jchps.com

Multi-dimensional NMR Techniques (e.g., 2D NMR)

For more complex structures or in cases where 1D NMR spectra are congested, multi-dimensional NMR techniques provide enhanced resolution and crucial correlation information. researchgate.netnumberanalytics.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful. COSY reveals couplings between protons, aiding in the tracing of proton networks within a molecule. numberanalytics.com HSQC correlates protons with the carbons to which they are directly attached, simplifying the assignment of ¹³C signals. numberanalytics.com HMBC establishes correlations between protons and carbons separated by two or three bonds, providing vital information about connectivity across quaternary carbons or through heteroatoms. numberanalytics.com The application of these 2D NMR methods is essential for the unambiguous structural assignment of complex derivatives and for confirming the repeating units and linkages within polymers formed from this compound. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is a definitive method for obtaining high-resolution three-dimensional structural information for crystalline compounds. By analyzing the diffraction pattern produced when X-rays interact with the electrons of a crystal, the precise positions of atoms within the unit cell can be determined. rsc.orgsoton.ac.uk While this compound itself may not be readily amenable to single-crystal X-ray diffraction due to its physical state, crystalline derivatives or reaction products can be characterized using this technique. X-ray crystallography provides accurate bond lengths, bond angles, and torsional angles, offering unambiguous confirmation of molecular structure and conformation in the solid state. acs.org This is particularly valuable for verifying the structure of synthesized intermediates or final products that form suitable crystals, providing a conclusive structural assignment that complements spectroscopic data. acs.org Furthermore, X-ray crystallography can reveal details about intermolecular interactions, such as hydrogen bonding or pi-pi stacking, and how molecules pack in the crystal lattice, which can influence the material's bulk properties. acs.org

Computational and Theoretical Studies of Acryloyl Isocyanate

Quantum Chemical Calculations of Electronic Structure and Conformations

Quantum chemical methods are extensively used to investigate the electronic structure and identify stable conformations of acryloyl isocyanate. These calculations help in determining the most energetically favorable arrangements of atoms and understanding the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely applied quantum mechanical method for calculating the electronic structure of molecules, particularly for determining ground state properties. researchgate.net Studies on this compound and related compounds have utilized DFT to explore molecular geometries, vibrational spectra, and relative energies of different conformers. researchgate.net For instance, DFT calculations using methods like B3LYP with various basis sets (e.g., 6-311++G(3df,3pd)) have been employed to optimize geometries and calculate frequencies for different conformers. acs.org These calculations provide fundamental data on bond lengths, bond angles, and vibrational modes, aiding in the interpretation of experimental spectroscopic data such as infrared (IR) and Raman spectra. DFT has also been used to calculate thermodynamic properties, such as enthalpy, free energy, entropy, and heat capacity, for related acyl chlorides, demonstrating its utility in understanding the thermochemistry of this class of compounds. researchgate.net

High-Level Ab Initio Methods (e.g., Coupled-Cluster) for Accurate Energies

High-level ab initio methods, such as Coupled-Cluster (CC) theory, are employed to obtain more accurate energies and electronic structure information, particularly when a higher level of theory is required to capture electron correlation effects. Coupled-cluster methods, including CCSD (Coupled-Cluster Singles and Doubles) and CCSD(T) (including perturbative triples), are known for their accuracy in calculating molecular properties. aanda.orgchemrxiv.org While direct studies specifically detailing coupled-cluster calculations solely on this compound are less prevalent in the provided search results compared to DFT, related studies on similar isocyanates and small organic molecules utilize coupled-cluster methods in conjunction with large basis sets (e.g., cc-pVTZ) for precise energy calculations and spectroscopic parameter estimations. aanda.orgchemrxiv.orgacs.org These methods are valuable for benchmarking lower-level DFT calculations and for obtaining highly accurate relative energies of conformers or transition states. chemrxiv.org

Conformer Energetics and Rotational Barriers

This compound can exist in different conformations due to rotation around single bonds. Computational studies are crucial for identifying these conformers and determining their relative energies and the energy barriers separating them. Theoretical predictions indicate that this compound prefers the trans-cis (tc) conformation as the most stable form in the gas phase. acs.orgnih.govresearchgate.net In this conformation, the C=O bond is trans to the C=C bond, and the C=O bond is cis to the NCO moiety. acs.orgnih.govresearchgate.net

Studies on related molecules like acryloyl isothiocyanate have explored the potential energy surfaces for rotation around the C-C and C-N single bonds using methods like MP2 and DFT. These calculations reveal multiple stable conformers and the energy barriers for interconversion between them. While specific numerical data for the rotational barriers in this compound itself are not extensively detailed in the provided snippets, comparative studies on related isocyanates and isothiocyanates suggest that the rotational barrier around the C-N bond in isocyanates is relatively high due to π-conjugation. researchgate.net The identification and characterization of these conformers and their relative stabilities are essential for understanding the molecule's behavior in different phases and environments.

Mechanistic Investigations using Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms involving this compound, allowing for the characterization of reaction pathways, transition states, and intermediates.

Elucidation of Reaction Pathways and Transition States

Computational methods, particularly DFT, are widely used to elucidate the step-by-step reaction pathways and identify the transition states that connect reactants, intermediates, and products. researchgate.netmdpi.comnih.gov By calculating the energies and geometries along a reaction coordinate, researchers can map out the potential energy surface and determine the most favorable reaction channels. Studies involving isocyanates have utilized DFT to investigate various reactions, including those with alcohols, amines, and carboxylic acids, characterizing the transition states involved in bond formation and breaking. mdpi.comnih.govresearchgate.netmdpi.com While specific reaction mechanisms of this compound are not detailed in the provided search results, the general approach of using computational chemistry to study the reactivity of the isocyanate group is well-established. mdpi.comnih.govresearchgate.netmdpi.comrsc.org These studies often involve locating transition states by searching for first-order saddle points on the potential energy surface. iisc.ac.in

Solvation Effects on Reaction Mechanisms

These computational methodologies, applied to other isocyanate reactions, provide a framework for how solvation effects on this compound's reactivity could be investigated theoretically. By considering explicit solvent molecules interacting with this compound and relevant transition states, or by using continuum solvent models, researchers can gain a deeper understanding of how different solvent environments might influence its participation in various reactions.

Molecular Dynamics Simulations for Polymerization Processes and Material Properties

Molecular dynamics (MD) simulations are powerful tools for studying the behavior of molecules and polymers over time, providing insights into polymerization processes and the resulting material properties at a molecular level. While comprehensive MD simulation studies specifically detailing the polymerization of this compound or the properties of polymers derived solely from it were not extensively found in the provided search snippets, the application of MD simulations to other isocyanates and polyisocyanates is an active area of research nih.govmdpi.com.

MD simulations have been utilized to study the agglomeration tendencies and temperature-responsive properties of other poly(isocyanate) systems, such as poly(alkylated tri(ethylene oxide)isocyanate) in aqueous solution mdpi.com. These simulations can reveal how molecular structure influences macroscopic behavior, such as conformational transitions and aggregation, which are critical for understanding the properties of polymeric materials mdpi.com.

A review on the simulation and modeling of aliphatic isocyanates and polyisocyanates highlights the potential of atomistic MD simulations for predicting the physical properties of these complex polymer systems nih.govmdpi.com. However, it also points out that the application of fully atomistic MD simulations to isocyanates and isocyanate-based systems has been limited by the availability of accurate parametrizations nih.govmdpi.com. Despite these challenges, MD simulations offer a pathway to explore the complex interplay between chemical composition, local structure, and the physical properties of materials derived from isocyanates, including potentially those formed from this compound nih.govmdpi.com. Future MD studies could focus on developing accurate force fields for this compound polymers and simulating their polymerization behavior and the resulting material characteristics.

Structure-Reactivity Relationship Predictions from Theoretical Data

Theoretical studies, particularly those employing quantum chemical methods, are invaluable for predicting structure-reactivity relationships of molecules like this compound. By analyzing the electronic structure, molecular geometry, and energy landscapes of reactants, transition states, and products, researchers can gain insights into why a molecule reacts in a certain way and how its structure influences its reactivity.

The electrophilic nature of the carbon atom in the isocyanate group (>N=C=O) makes it susceptible to nucleophilic attack, a key feature in many isocyanate reactions, including polymerization mdpi.comcrowdchem.netrsc.org. Theoretical calculations can quantify the charge distribution within the this compound molecule, identifying the most reactive sites and predicting how structural modifications might alter this reactivity. For instance, computational studies on the base-catalyzed reactions of isocyanates with hydrogen-acidic compounds have elucidated different reaction mechanisms and their dependence on the acidity and nucleophilicity of the reacting species, as well as the basicity of the catalyst rsc.org. These theoretical investigations contribute to establishing structure-reactivity relationships by correlating calculated electronic and energetic parameters with observed reaction outcomes rsc.org.

By applying similar theoretical approaches to this compound, researchers can predict its reactivity towards various nucleophiles and electrophiles, understand the influence of the acryloyl group on the isocyanate functionality, and anticipate its behavior in different chemical environments. This theoretical data can guide experimental design and the development of new reactions and materials utilizing this compound.

Applications of Acryloyl Isocyanate in Advanced Materials Science and Organic Synthesis

Acryloyl Isocyanate as a Monomer for Functional Polymers

This compound serves as a key monomer in the synthesis of polymers with tailored properties. Its dual reactivity enables the incorporation of both urethane/urea linkages and acrylate functionalities within a single polymer chain or network. This allows for the design of materials with diverse characteristics, including tunable mechanical properties, enhanced adhesion, and rapid curing capabilities.

Synthesis of Advanced Polyurethanes and Polyureas

Polyurethanes (PUs) and polyureas are classes of polymers known for their wide range of applications, from foams and elastomers to coatings and adhesives. This compound can be utilized in their synthesis to introduce reactive acrylate groups into the polymer backbone or as pendant groups. This functionalization is crucial for developing materials with enhanced performance characteristics.

Polyurethane Acrylates for UV Curing Applications

Polyurethane acrylates (PUAs) are a significant class of oligomers used in UV curing applications, such as coatings, adhesives, and inks. mdpi.commdpi.com These materials combine the beneficial properties of polyurethanes, such as flexibility and abrasion resistance, with the rapid curing capability of acrylates when exposed to UV light. mdpi.com this compound, or related acryloyl group-containing isocyanates like 2-isocyanatoethyl acrylate (IEA), can be used in the synthesis of PUAs by reacting with hydroxyl-terminated polyurethanes or polyols. karenz.jpgoogle.comkarenz.jp This reaction incorporates the acrylate functionality necessary for UV-initiated radical polymerization, leading to the formation of crosslinked networks. google.com

Research highlights the synthesis of UV-curable PUA oligomers with varying structures and acrylate equivalent weights for applications like coatings. researchgate.net The presence of urethane bonds in PUAs contributes to intermolecular and intramolecular hydrogen bonding, providing physical cross-linking points that enhance tensile properties. mdpi.com

Design of Polymers with Tunable Mechanical Properties

The incorporation of this compound into polymer structures allows for the design of materials with mechanical properties that can be tailored for specific applications. By controlling the degree of acrylate functionalization and the polymer architecture (e.g., linear chains, branched structures, or crosslinked networks), researchers can influence properties such as tensile strength, elongation at break, and Young's modulus.

For instance, studies on non-isocyanate polyurethane acrylates have shown that the presence of side-chain urethane fragments can lead to the formation of dynamic hydrogen bonds during stretching, enhancing the material's tensile strength and elongation at break. mdpi.com The cross-linking density, influenced by the amount of acrylate groups available for polymerization, is a key factor in determining the mechanical performance of the cured polymer. mdpi.com

Data from research on non-isocyanate urethane acrylates demonstrates the relationship between the polymer structure and mechanical properties:

| Polymer Designation | Tensile Strength (MPa) | Elongation at Break (%) |

| PUA1A | 21 | 16 |

Note: This table presents data for one specific non-isocyanate urethane acrylate (PUA1A) as an example of tunable mechanical properties. mdpi.com

Furthermore, dual-cure systems combining acrylate and isocyanate chemistries have been explored to improve the mechanical properties of 3D printed objects, resulting in materials with increased toughness compared to neat polymeric networks. uni-koeln.de

Modification of Cellulosic Materials for Enhanced Properties

Cellulosic materials, such as cellulose nanocrystals (CNCs), possess desirable properties like renewability and high mechanical strength but suffer from limitations such as hydrophilicity and poor dispersibility in hydrophobic polymer matrices. nih.govresearchgate.netusda.gov this compound, or related isocyanates containing acrylate groups like 2-isocyanatoethyl methacrylate (IEM), can be used to chemically modify the hydroxyl-rich surface of cellulosic materials. nih.govresearchgate.netusda.gov

The reaction between the isocyanate group of IEM and the hydroxyl groups on the cellulose surface introduces polymerizable acrylate functionalities. nih.govresearchgate.net This modification enhances the hydrophobicity of the cellulose derivatives, leading to improved dispersibility in organic solvents and compatibility with hydrophobic polymers. nih.govresearchgate.net

Research has shown that acrylic-modified CNCs can be copolymerized with acrylic monomers, resulting in composites with improved dispersion and enhanced mechanical properties compared to composites with unmodified CNCs. nih.govresearchgate.netresearchgate.net For example, composites of modified CNCs copolymerized with methyl methacrylate exhibited enhanced tensile strength. nih.govresearchgate.net

Data illustrating the impact of modification on tensile strength:

| Material | CNC Type | CNC Content (wt%) | Tensile Strength (MPa) |

| Neat Poly(methyl methacrylate) | N/A | 0 | Baseline Value |

| Composite | Unmodified CNCs | 2 | No significant change |

| Composite | Modified CNCs | 2 | 104% enhancement |

Note: Data is illustrative based on research findings on methyl methacrylate composites with modified CNCs. nih.govresearchgate.net

Development of Adhesives and Coatings

This compound and related compounds are valuable in the formulation of advanced adhesives and coatings. Their ability to participate in both addition polymerization through the acrylate group and form urethane or urea linkages through the isocyanate group allows for the creation of materials with excellent adhesion, durability, and chemical resistance. mdpi.compflaumer.com

Polyurethane acrylates derived using isocyanates are widely used in UV-curable coatings and adhesives due to their fast curing speed and good performance properties. mdpi.commdpi.comalibaba.comacs.orguliege.beacs.org These coatings offer high hardness, good adhesion, and enhanced thermal and chemical resistance. bibliotekanauki.pl

This compound can also be used in dual-cure coating systems where initial UV curing of acrylate groups provides tack-free surfaces, followed by a slower reaction of isocyanate groups with active hydrogen-containing components to develop final properties like chemical resistance. google.com This approach allows for rapid initial handling and robust final performance.

Application in 3D Printing Technologies

The rapid advancements in 3D printing, particularly in vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP), require the development of photocurable resins with specific properties. This compound and acrylate-functionalized isocyanates are relevant in this field due for their ability to form crosslinked networks upon UV exposure. uni-koeln.deacs.orgnih.govresearchgate.netacs.org

Polyurethane acrylates, often synthesized using isocyanates, are common components in UV-curable resins for 3D printing due to their combination of flexibility and mechanical strength. mdpi.comacs.orgnih.gov The rapid UV curing of the acrylate groups allows for layer-by-layer solidification, essential for building three-dimensional objects. uni-koeln.de

Research explores the use of dual-cure resins based on acrylate-functionalized polyisocyanates for 3D printing, demonstrating the potential to create materials with improved mechanical properties and thermal stability. uni-koeln.de The sequential polymerization of acrylate and isocyanate groups can lead to materials with tunable properties, including energy elastic behavior and specific tensile strength and elongation at break values. uni-koeln.de

The development of novel photocurable resins, including those based on polyurethane acrylates, is crucial for expanding the range of materials available for 3D printing and enabling the fabrication of objects with tailored performance characteristics. mdpi.comacs.orgnih.gov

This compound as a Building Block in Complex Organic Synthesis

This compound serves as a valuable intermediate for the synthesis of a wide range of organic molecules, particularly nitrogen-containing heterocycles and functionalized amides and carbamates.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The incorporation of nitrogen atoms and the potential for cyclization reactions make this compound a useful precursor for synthesizing various heterocyclic systems.

Oxadiazoles and Thiadiazoles

1,3,4-Oxadiazoles and 1,3,4-thiadiazoles are important five-membered aromatic heterocycles with diverse biological activities. researchgate.netajchem-a.com The synthesis of these compounds often involves the cyclization of acylhydrazides or related precursors. ajchem-a.comnih.gov Acyl isocyanates, including potentially this compound, can be generated and subsequently reacted with nucleophiles. For instance, acyl isocyanates generated from primary amides and oxalyl chloride have been shown to react with various nucleophiles to yield different products, although the direct synthesis of oxadiazoles or thiadiazoles from this compound via a specific, detailed pathway was not explicitly found in the provided results. organic-chemistry.org However, the synthesis of isoselenocyanates, analogous to isocyanates, from α,β-unsaturated acyl chlorides and potassium selenocyanate, followed by reactions to form selenium-containing heterocycles, suggests a potential parallel for this compound in the synthesis of oxygen or sulfur analogs. mdpi.com The synthesis of oxadiazoles and thiadiazoles from reactions involving isocyanates and hydrazine derivatives is a known approach in heterocyclic chemistry. researchgate.netajchem-a.comnih.gov

Pyrimidinones and Related Systems

Pyrimidinones are six-membered heterocyclic compounds containing two nitrogen atoms within the ring structure. The synthesis of pyrimidinones can be achieved through various cyclization reactions. Nitrogen-substituted isocyanates have been explored as intermediates for the synthesis of heterocycles containing the N-N-CO motif, including azauracils, which are related to pyrimidinones. researchgate.net While the search results discuss the synthesis of furo[2,3-d]pyrimidinones from iminophosphoranes and aromatic isocyanates, and the synthesis of azauracils from nitrogen-substituted isocyanates, a direct and detailed synthetic route specifically utilizing this compound for the formation of pyrimidinones was not explicitly provided. researchgate.netsemanticscholar.org However, the reactivity of the isocyanate group towards nucleophiles and the presence of the α,β-unsaturated system in this compound suggest its potential utility in developing novel synthetic pathways to pyrimidinone structures through cycloaddition or cyclocondensation reactions with appropriate binucleophilic or other reactive partners.

Functionalization of Biomolecules (e.g., Sugars)

The isocyanate group is known to react with hydroxyl and amine groups present in biomolecules, including sugars and polysaccharides. nih.govuga.edumdpi.comgoogle.comresearchgate.net This reactivity allows for the covalent attachment of the acryloyl moiety to biomolecules, which can impart new properties or enable further modifications, such as polymerization. For example, the functionalization of cellulose nanocrystals, which are sugar-based nanomaterials, with 2-isocyanatoethyl methacrylate (a molecule containing an isocyanate and a methacrylate group) has been demonstrated to introduce reactive acryloyl groups onto the cellulose surface. researchgate.net This functionalization enhances the compatibility of the cellulose with acrylic polymers and allows for the formation of composites with improved mechanical properties. researchgate.net Similarly, this compound could potentially be used to functionalize sugars or polysaccharides through the reaction of its isocyanate group with hydroxyl functionalities, thereby introducing a polymerizable handle onto the biomolecule. This approach could be valuable in developing new biomaterials, hydrogels, or conjugates for various applications. nih.govgoogle.com

Preparation of Functionalized Amides and Carbamates

Isocyanates readily react with amines and alcohols to form ureas (functionalized amides) and carbamates, respectively. wikibooks.orgwikipedia.org this compound, possessing the isocyanate functional group, can participate in these fundamental reactions to yield acryloyl-functionalized ureas and carbamates. These products contain both an amide or carbamate linkage and a reactive vinyl group, making them valuable monomers for polymerization or intermediates for further chemical transformations. For instance, the reaction of isocyanates with alcohols is a standard method for synthesizing carbamates (urethanes). wikibooks.orgwikipedia.orgorganic-chemistry.orgmit.edu this compound reacting with various alcohols would yield a range of acryloyl carbamates. Similarly, reaction with primary or secondary amines would produce acryloyl ureas. wikibooks.orgwikipedia.org These functionalized products can be used in the synthesis of polymers, coatings, adhesives, or as building blocks for more complex molecules. nih.govmdpi.comresearchgate.net The Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate, can be used to generate isocyanates that are then trapped by nucleophiles like alcohols or amines to form carbamates or ureas. wikipedia.orgresearchgate.netorgsyn.org This methodology has been applied in the synthesis of complex molecules, where an acryloyl azide derivative could potentially rearrange to this compound, followed by trapping with an amine or alcohol to form the corresponding functionalized amide or carbamate. researchgate.net

Future Research Directions and Emerging Paradigms for Acryloyl Isocyanate

Development of More Sustainable and Greener Synthetic Routes

Traditional methods for synthesizing isocyanates often involve the use of highly toxic reagents like phosgene. biorizon.eunih.gov A significant area of future research for acryloyl isocyanate, therefore, lies in developing more sustainable and environmentally friendly synthetic routes. This aligns with the broader movement towards green chemistry in the production of isocyanates. biorizon.eursc.orgulprospector.com

Efforts in this area could explore non-phosgene routes, such as catalytic carbonylation of amines or nitro compounds, which are being investigated for other isocyanates. nih.gov Utilizing bio-based feedstocks for the acryloyl portion or the isocyanate group also presents a promising avenue for research into more sustainable production. biorizon.euulprospector.com The development of processes that minimize waste generation and utilize less hazardous reagents is a critical focus for the future of this compound synthesis. biorizon.eu

Catalytic Innovations for this compound Transformations

Catalysis plays a crucial role in enabling efficient and selective chemical transformations. For this compound, future research will likely focus on developing novel catalytic systems to mediate its reactions. Given the presence of both a carbon-carbon double bond and a highly reactive isocyanate group, selective catalysis is essential to control which functional group reacts and to achieve desired product outcomes.

Research could explore transition metal catalysis, organocatalysis, or biocatalysis for reactions such as cycloadditions, additions to the isocyanate group, or polymerization reactions. amazon.co.uknih.govresearchgate.net For instance, studies on nickel-catalyzed couplings of olefins and isocyanates to form acrylamides suggest the potential for catalytic approaches to create new materials from isocyanates. nih.gov Developing catalysts that promote specific reaction pathways with high efficiency and selectivity under mild conditions will be a key research direction.

Exploration of Novel Reaction Modalities and Selectivity Control

The unique structure of this compound, with its conjugated double bond and isocyanate functionality, allows for a variety of reaction pathways, including radical polymerization, anionic polymerization, dimerization, trimerization, and polar addition reactions. google.com Future research will likely delve into exploring novel reaction modalities beyond these established transformations.

This could involve investigating new cascade reactions, multicomponent reactions, or photoredox catalysis to access complex molecular architectures incorporating the this compound moiety. A significant challenge and research focus will be achieving high levels of chemo-, regio-, and stereoselectivity in these transformations, particularly when other functional groups are present in the reaction mixture. Understanding the intrinsic reactivity of this compound and how catalysts and reaction conditions influence selectivity will be paramount.

Advanced Material Design Incorporating this compound Derivatives

This compound's bifunctional nature makes it a valuable monomer and building block for the design of advanced materials. google.com Future research will continue to explore its incorporation into polymers and other materials with tailored properties.

This includes the synthesis of novel polyurethanes, poly(meth)acrylamides, and hybrid materials utilizing this compound or its derivatives. Research could focus on developing materials with enhanced mechanical strength, thermal stability, chemical resistance, or unique stimuli-responsive properties. mdpi.comresearchgate.netresearchgate.net For example, isocyanate-modified cellulose nanocrystals have been explored as nanofillers to improve the properties of polyurethane composites. researchgate.net The development of materials for specific applications, such as coatings, adhesives, elastomers, or components for additive manufacturing, represents a significant area for future research. mdpi.comresearchgate.netmdpi.com

Synergistic Experimental and Computational Research Approaches

Advancements in computational chemistry are increasingly complementing experimental efforts in understanding chemical reactivity and designing new molecules and materials. Future research on this compound is expected to benefit significantly from synergistic experimental and computational approaches. nih.govwitpress.complos.org

Computational studies, such as density functional theory (DFT) calculations, can provide insights into the electronic structure, reaction mechanisms, transition states, and energetics of reactions involving this compound. nih.govacs.orgmdpi.com This information can guide experimental design, helping researchers to predict favorable reaction pathways, understand selectivity, and design more efficient catalysts. nih.gov Conversely, experimental results can validate computational models and provide data for further refinement. This iterative process between computation and experiment can accelerate the discovery and development of new chemistry and materials based on this compound. nih.govplos.org

Q & A

Q. What are the key considerations for synthesizing acryloyl isocyanate with high purity, and how can experimental design mitigate common impurities?

this compound is highly reactive, requiring strict control of moisture, temperature, and reaction stoichiometry. Key steps include:

- Anhydrous conditions : Use inert atmospheres (e.g., nitrogen/argon) and dried solvents to prevent hydrolysis .

- Temperature modulation : Maintain low temperatures (0–5°C) during synthesis to suppress side reactions like oligomerization.

- Purification : Employ vacuum distillation or column chromatography, monitoring purity via GC or HPLC to detect residual monomers or byproducts .

Common pitfalls: Incomplete removal of acryloyl chloride intermediates can lead to contamination. Validate purity using spectroscopic methods (e.g., FTIR for –NCO groups at ~2270 cm⁻¹) .

Q. What analytical methods are most reliable for quantifying this compound in reaction mixtures, and how do they compare?

Two primary methodologies are employed:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Engineering controls : Use fume hoods and closed systems to minimize inhalation/contact .

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and chemical-resistant aprons.

- Decontamination : Immediate showering and eye-wash access are mandatory after exposure. Contaminated clothing must be professionally laundered .

- Exposure monitoring : Air sampling with HPLC analysis ensures compliance with occupational limits (e.g., ≤0.02 µg/m³) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during this compound decomposition studies?

Conflicting data often arise from:

- Reaction pathway variability : Competing mechanisms (e.g., thermal decomposition vs. hydrolysis) under varying humidity/temperature .

- Analytical interference : Co-eluting impurities in GC or incomplete derivatization .

Resolution strategies:

Conduct sensitivity analyses to identify dominant pathways under specific conditions .

Validate results using complementary techniques (e.g., FTIR for intermediate species identification).

Replicate experiments with controlled humidity (<10 ppm H₂O) to isolate thermal effects .

Q. What methodological frameworks are effective for studying this compound’s role in polymer crosslinking reactions?

this compound is used in RMA (Real Michael Addition) crosslinkable systems. Key approaches include:

- Functional group compatibility : Pair this compound with malonate/acetoacetate components, ensuring stoichiometric balance to avoid unreacted –NCO groups .

- Kinetic profiling : Monitor crosslinking via rheometry or DSC to assess gelation times and activation energies.

- Post-polymerization analysis : Use NMR or GPC to quantify urethane bond formation and molecular weight distribution .

Q. How can researchers design experiments to elucidate this compound’s reactivity with biomolecules for drug-delivery applications?

- Model systems : React this compound with amino acids (e.g., lysine) or peptides under physiological pH, tracking adduct formation via LC-MS .

- Competitive assays : Compare reaction rates with competing nucleophiles (e.g., thiols vs. amines) to predict in vivo behavior.

- Toxicity screening : Use cell viability assays (e.g., MTT) to assess biocompatibility of reaction byproducts .

Data Interpretation and Reproducibility

Q. How should researchers address variability in spectroscopic data when characterizing this compound derivatives?

- Baseline correction : Preprocess FTIR/NMR data to eliminate solvent/residual moisture artifacts.

- Statistical validation : Apply principal component analysis (PCA) to distinguish signal noise from genuine spectral features.

- Reference standards : Use commercially available urethane/urea derivatives to calibrate peak assignments .

Q. What steps ensure reproducibility in scaled-up syntheses of this compound-based monomers?

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

- Scale-down validation : Confirm reaction kinetics at small scales before pilot-scale production.

- Batch documentation : Record parameters (e.g., stirring rate, cooling efficiency) that impact mixing efficiency .

Advanced Analytical Challenges

Q. How can computational modeling complement experimental studies of this compound’s combustion mechanisms?

Q. What strategies mitigate co-elution issues in GC analysis of this compound mixtures?

- Column optimization : Test polar (e.g., DB-WAX) vs. non-polar (DB-5) columns to improve separation .

- Internal standards : Spike samples with deuterated analogs (e.g., d₆-n-DBA) to correct retention time shifts.

- Multi-detector setups : Couple GC with MS/MS for selective ion monitoring, reducing false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。